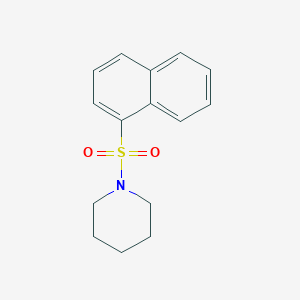

1-(1-Naphthylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Naphthylsulfonyl)piperidine is a piperidine derivative characterized by a naphthylsulfonyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely studied due to their diverse pharmacological and chemical properties. The sulfonyl group in this compound enhances its stability and influences electronic properties, making it a valuable intermediate in organic synthesis and drug development. X-ray crystallography has confirmed the trans configuration of similar N-sulfonyl piperidine derivatives, which is critical for understanding their stereochemical behavior in biological systems .

Activité Biologique

1-(1-Naphthylsulfonyl)piperidine (CAS No. 252985-50-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₅H₁₇NO₂S

- Molecular Weight : 273.37 g/mol

The compound features a piperidine ring substituted with a naphthylsulfonyl group, which is believed to play a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of certain proteases and as a modulator of neurotransmitter systems.

Enzyme Inhibition

Research indicates that this compound can inhibit serine proteases, which are critical in various physiological processes. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can lead to significant effects on cellular signaling pathways.

Receptor Interaction

The compound has also shown promise in modulating neurotransmitter receptors, particularly those involved in the central nervous system. Its ability to influence receptor activity suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Serine protease inhibition | Thrombin | Inhibition | |

| Neurotransmitter modulation | Dopamine receptors | Antagonistic effect | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Study 1: Inhibition of Thrombin

In a study examining the inhibitory effects on thrombin, this compound demonstrated a significant reduction in thrombin activity. The IC50 value was determined to be approximately 50 µM, indicating moderate potency as an anticoagulant agent. This finding supports its potential use in developing therapeutic agents for thrombotic disorders.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of dopamine receptors. The results indicated that this compound acted as an antagonist at D2 dopamine receptors, leading to decreased dopaminergic signaling. This property may have implications for treating conditions such as schizophrenia or Parkinson's disease.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies have shown that at high concentrations, this compound can induce cytotoxic effects in certain cell lines, necessitating further investigation into its safety profile and therapeutic window.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Sulfonamide vs. Amide/Alkyl Substituents

- Sulfonamides : The sulfonyl group in 1-(1-Naphthylsulfonyl)piperidine is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to alkyl or amide substituents. For example, 1-(2,2,2-trifluoroethyl)piperidine (alkyl) and 1-(trifluoroacetyl)piperidine (amide) exhibit higher basicity due to less electron withdrawal from the nitrogen atom .

- Conformational Stability : Sulfonamide-substituted piperidines show distinct conformational preferences. The bulky naphthylsulfonyl group in this compound may restrict ring puckering, whereas alkyl or amide substituents allow greater flexibility .

Aromatic Substituent Effects

- Naphthyl vs. Phenyl Groups : The naphthyl group in this compound provides extended aromaticity compared to phenyl-substituted analogs like 1-(phenylsulfonyl)piperidine (CAS: 5033-23-8). This increases lipophilicity and may enhance membrane permeability .

- Electron-Donating vs.

Receptor Binding and Selectivity

- Sigma Receptor Ligands : Compounds like 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) exhibit neuroprotective effects by modulating sigma-1 receptors and reducing nitric oxide production. In contrast, sulfonamide derivatives such as this compound may exhibit different receptor interactions due to steric and electronic effects of the sulfonyl group .

- Phencyclidine (PCP) Analogs : 1-(1-Phenylcyclohexyl)piperidine (PCP) and its analogs (e.g., BTCP) target NMDA receptors, causing dissociative effects. The sulfonyl group in this compound likely reduces CNS penetration compared to PCP, altering its pharmacological profile .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibitors: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show potent AChE inhibition (IC50 = 0.56 nM). The sulfonyl group in this compound may confer different binding kinetics due to its electron-withdrawing nature .

- α-Glucosidase Inhibitors : Piperidine derivatives like 1-DNJ analogs inhibit α-glucosidase (IC50 = 0.207 mM). Sulfonamide substituents could modulate hydrogen bonding with the enzyme active site .

Data Tables

Table 1: Comparison of Piperidine Derivatives

Méthodes De Préparation

Direct Sulfonation of Piperidine with 1-Naphthylsulfonyl Chloride

The most widely reported method involves the reaction of piperidine with 1-naphthylsulfonyl chloride in alkaline aqueous media. This exothermic reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond .

Reaction Conditions and Optimization

-

Molar Ratio : A 1:1.2 molar ratio of piperidine to sulfonyl chloride minimizes side products (e.g., disulfonation) . Excess sulfonyl chloride (>1.5 equivalents) reduces yields due to hydrolysis .

-

Base Selection : Sodium hydroxide (20–30% w/w aqueous solution) is preferred over KOH or triethylamine due to cost and phase separation efficiency .

-

Temperature Control : Reactions are conducted at 35–45°C during sulfonyl chloride addition to mitigate thermal decomposition, followed by post-reaction heating to 55±5°C for 1–2 hours to ensure completion .

Workup Protocol :

-

After reaction completion, the mixture is cooled to 50±5°C, and the organic phase (containing crude product) is separated from the aqueous layer .

-

Sequential washes with 10% HCl (to remove unreacted piperidine) and brine (to eliminate residual base) are performed .

-

The organic phase is concentrated under reduced pressure, and the product is recrystallized from ethanol/water (3:1 v/v) to yield white crystals .

Yield : 72–89% after recrystallization .

Industrial-Scale Synthesis with Continuous Flow Reactors

For large-scale production, a modified protocol using continuous flow systems enhances reproducibility and reduces reaction times .

Key Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Residence Time | 15–20 minutes | <15 min: Incomplete reaction; >20 min: Degradation |

| Temperature | 50±2°C | Higher temps accelerate hydrolysis |

| NaOH Concentration | 25% w/w | Lower concentrations slow reaction; higher concentrations promote emulsion formation |

| Piperidine:Sulfonyl Chloride Ratio | 1:1.3 | Maximizes conversion while minimizing waste |

Advantages :

-

95% conversion achieved in 18 minutes, compared to 4–6 hours in batch reactors .

-

Reduced solvent consumption (30% less ethanol required for recrystallization) .

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling to avoid organic solvents, enhancing sustainability .

Methodology

-

Piperidine (1 equiv) and 1-naphthylsulfonyl chloride (1.2 equiv) are loaded into a stainless-steel milling jar with NaOH (2 equiv).

-

Milling is performed at 500 RPM for 45 minutes.

-

The crude product is washed with ice-cold water and dried under vacuum.

Performance Metrics :

-

Yield: 68–74%

-

Purity: 98.5% (by HPLC)

-

Reaction Time: 45 minutes vs. 4–6 hours for traditional methods .

Comparative Analysis of Preparation Methods

Key Observations :

-

Continuous flow systems outperform batch reactors in yield and scalability but require significant capital investment .

-

Mechanochemical methods, while eco-friendly, exhibit lower yields due to incomplete reagent mixing .

Troubleshooting Common Synthesis Issues

Low Yields

-

Cause : Hydrolysis of sulfonyl chloride due to moisture.

Solution : Use anhydrous solvents and molecular sieves during reagent storage . -

Cause : Emulsion formation during phase separation.

Solution : Increase reaction temperature to 55°C and add NaCl to aqueous phase .

Impurity Profiles

Propriétés

Numéro CAS |

252985-50-5 |

|---|---|

Formule moléculaire |

C15H17NO2S |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

1-naphthalen-1-ylsulfonylpiperidine |

InChI |

InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |

Clé InChI |

BIXAFWJBUZHFOJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

SMILES canonique |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Solubilité |

17.3 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.